N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
Overview
Description
N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a fluorophenyl group, a thiazolobenzimidazole moiety, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolobenzimidazole Core: This can be achieved by cyclization reactions involving appropriate precursors.
Attachment of the Indole Ring: The indole moiety can be introduced through condensation reactions.
Introduction of the Fluorophenyl Group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathways Involved: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
- N-(4-bromophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
Uniqueness
N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN4O3S/c26-14-9-11-15(12-10-14)27-20(31)13-29-18-7-3-1-5-16(18)21(23(29)32)22-24(33)30-19-8-4-2-6-17(19)28-25(30)34-22/h1-12H,13H2,(H,27,31)/b22-21+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXJQMAMDHLEPH-QURGRASLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2CC(=O)NC6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)/C(=O)N2CC(=O)NC6=CC=C(C=C6)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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